molecular formula C16H20N2O5S2 B3011279 5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide CAS No. 2097901-30-7

5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide

Cat. No.: B3011279
CAS No.: 2097901-30-7
M. Wt: 384.47
InChI Key: PYUHNCJHOQNQKU-UHFFFAOYSA-N
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Description

5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide (CAS 2097901-30-7) is a synthetic organic compound with a molecular formula of C16H20N2O5S2 and a molecular weight of 384.47 g/mol . This benzamide derivative features a complex structure incorporating a sulfonamide group, a methoxybenzamide moiety, and a thiophene ring system with a hydroxymethyl propyl chain . The presence of these functional groups, particularly the sulfonamide, is often explored in medicinal chemistry for developing compounds with various biological activities . While the specific research applications and mechanism of action for this exact compound are not detailed in the current literature, structurally similar compounds containing methoxy, hydroxy, and sulfonamide groups are investigated for their potential antioxidative and antiproliferative properties in research settings . This product is intended for laboratory research purposes only and is not classified as a drug or pharmaceutical. It is strictly for in-vitro applications and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S2/c1-16(20,8-11-5-6-24-9-11)10-18-25(21,22)12-3-4-14(23-2)13(7-12)15(17)19/h3-7,9,18,20H,8,10H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUHNCJHOQNQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an antibacterial agent. This article explores the biological activity of this compound, emphasizing its mechanisms of action, structural characteristics, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

  • Methoxybenzamide : This moiety contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Sulfamoyl Group : Known for its role in mimicking structures found in antibiotics, enhancing antibacterial activity.
  • Thiophene Ring : Provides unique electronic properties and may influence the compound's interaction with bacterial enzymes.

The molecular formula of the compound is C18H24N2O4SC_{18}H_{24}N_{2}O_{4}S with a molecular weight of approximately 384.5 g/mol. The unique combination of these functional groups suggests diverse biological interactions.

Research indicates that this compound may exert its antibacterial effects through several mechanisms:

  • Inhibition of Bacterial Enzymes : Preliminary studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis, similar to other sulfonamide antibiotics.
  • Binding Affinity : Interaction studies have shown that this compound can bind effectively to bacterial targets, potentially disrupting essential metabolic processes.
  • Antimicrobial Spectrum : It has demonstrated activity against various strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Biological Activity Data

The following table summarizes the biological activity of this compound compared to similar compounds:

Compound NameStructureBiological Activity
This compoundStructureAntibacterial (effective against MRSA)
SulfamethoxazoleStructureBroad-spectrum antibacterial
Benzamide derivativesStructureAntimicrobial properties
Thiophene-based compoundsStructureAntifungal and antibacterial activity

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was assessed using standard disc diffusion methods and minimum inhibitory concentration (MIC) assays.
  • Structural Activity Relationship (SAR) : Research has focused on understanding how variations in the structure of this compound affect its biological activity. Modifications to the thiophene ring or sulfamoyl group have been explored to enhance potency and reduce toxicity.
  • Molecular Docking Studies : Computational studies using molecular docking techniques have predicted strong binding interactions between the compound and bacterial enzymes involved in cell wall synthesis, supporting its potential as a lead compound for antibiotic development.

Scientific Research Applications

Antibacterial Properties

5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide exhibits significant antibacterial activity. Preliminary studies indicate that it may effectively inhibit bacterial enzymes involved in cell wall synthesis, similar to other sulfonamide antibiotics. Its structural components suggest potential interactions with bacterial receptors, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The compound's mechanism of action is hypothesized to involve the inhibition of key enzymes in bacterial metabolism. Molecular docking studies and kinetic assays are recommended to elucidate these interactions further. The sulfamoyl group mimics structures found in established antibiotics, enhancing its potential efficacy against various bacterial strains.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. The complexity of these reactions underscores the creativity required in modern organic synthesis. The synthetic pathway generally includes:

  • Formation of the thiophene ring.
  • Introduction of the sulfamoyl group.
  • Coupling with the methoxybenzamide structure.

These steps highlight the versatility and potential applications of this compound in medicinal chemistry.

Comparative Analysis with Related Compounds

The unique structural features of this compound can be compared with several related compounds:

Compound NameStructureBiological Activity
SulfamethoxazoleSulfamethoxazoleBroad-spectrum antibacterial
Benzamide derivativesBenzamide derivativesAntimicrobial properties
Thiophene-based compoundsThiophene-based compoundsAntifungal and antibacterial activity

This table illustrates how the combination of a thiophene ring with hydroxyl and methoxy groups in this compound enhances its solubility and bioavailability compared to other sulfonamide derivatives.

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy of similar compounds against resistant bacterial strains. For instance, research has shown that modifications in the sulfamoyl group can lead to enhanced antibacterial properties, suggesting that further exploration of this compound could yield promising results in combating antibiotic resistance.

In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating that this compound could be developed into a new class of antibiotics targeting resistant pathogens.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name & Structure Target/Activity Key Features Reference
Target Compound : 5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide Hypothesized enzyme inhibition Thiophene moiety, hydroxylated propyl chain, sulfamoyl group.
Glibenclamide (Glyburide) : 5-chloro-N-(2-{4-[(cyclohexylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxybenzamide Antidiabetic (sulfonylurea receptor) 2-methoxybenzamide core, sulfonylurea group, cyclohexylcarbamoyl substituent.
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Antifungal (thioredoxin reductase) 1,3,4-oxadiazole ring, 4-methoxyphenylmethyl group, sulfamoyl substituent.
Thiazolylmethylphenyl Glucosides (e.g., 15a-15l) SGLT2 inhibitors Thiophen-3-yl or furan-2-yl scaffolds, lipophilic C-4 substituents.
Ethyl 2-methoxy-5-sulfamoylbenzoate Carbonic anhydrase inhibition Ethyl ester, sulfamoyl group, 2-methoxybenzene backbone.

Structural Similarities and Divergences

Core Benzamide Scaffold :

  • The target compound shares the 2-methoxybenzamide backbone with Glibenclamide and LMM5, a critical feature for binding to sulfonylurea receptors or enzyme active sites .
  • Unlike Glibenclamide, the target lacks a sulfonylurea group (-SO₂NHR), replacing it with a sulfamoyl group (-SO₂NH-), which may alter hydrogen-bonding interactions in biological targets .

Thiophene vs. Heterocyclic Moieties :

  • The thiophen-3-yl group in the target compound is analogous to the 5-(thiophen-3-yl)thiazolyl scaffolds in SGLT2 inhibitors (e.g., compound 15a-15l), which enhance lipophilicity and target affinity .
  • In contrast, LMM5 and LMM11 incorporate 1,3,4-oxadiazole rings, which improve metabolic stability and antifungal activity .

Ethyl 2-methoxy-5-sulfamoylbenzoate lacks a complex side chain, favoring simpler interactions with carbonic anhydrase .

Pharmacological and Functional Insights

Antifungal Activity: LMM5 and LMM11, like the target compound, contain sulfamoyl groups but show confirmed activity against Candida albicans via thioredoxin reductase inhibition (MIC: 1–4 µg/mL) .

Metabolic Disorders :

  • Glibenclamide’s sulfonylurea group directly activates pancreatic β-cell KATP channels, a mechanism unlikely in the target compound due to structural differences . However, the sulfamoyl group may still modulate ion channels or enzymes involved in glucose metabolism.

Enzyme Inhibition :

  • Sulfamoyl-containing compounds like Ethyl 2-methoxy-5-sulfamoylbenzoate inhibit carbonic anhydrase, suggesting the target could share this activity, though its hydroxylated side chain may alter binding kinetics .

Physicochemical and ADME Properties

  • Molecular Weight : At 339.84 g/mol, the target is smaller than LMM5 (MW: ~500 g/mol), favoring better oral bioavailability .

Q & A

Q. What are the optimal synthetic routes for 5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzamide derivatives typically involves multi-step reactions, including reductive amination, sulfamoylation, and coupling. For example:

  • Intermediate Preparation : Start with a methoxybenzoic acid derivative (e.g., 5-bromo-2-methoxybenzoic acid) and convert it to an acyl chloride using SOCl₂ under reflux .
  • Sulfamoylation : React the intermediate with a hydroxypropyl-thiophene precursor. Solvent-free conditions or THF with NaH as a base may enhance yield, as seen in analogous benzoxazole sulfanyl acetohydrazide syntheses .
  • Monitoring : Use TLC (e.g., Chloroform:Methanol 7:3) to track reaction progress and ice-water quenching to isolate products .
    Optimization : Adjust stoichiometry (e.g., 1.2 eq hydrazine hydrate) and heating duration (4–6 hours) to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • Purity Assessment : TLC with dual solvent systems (e.g., Chloroform:Methanol and Hexane:Ethyl Acetate) to confirm intermediate formation .
  • Structural Confirmation : Use ¹H/¹³C NMR to identify key groups (e.g., methoxy at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) and LC-MS for molecular ion verification .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in antibacterial or biofilm inhibition assays?

Methodological Answer:

  • Target Identification : Perform enzyme inhibition assays against bacterial chaperones (e.g., GroEL/ES), using DMSO as a negative control and known inhibitors (e.g., EC301) as benchmarks .
  • Biofilm Studies : Use crystal violet staining or confocal microscopy to quantify biofilm disruption. Compare with analogs (e.g., 2-hydroxy vs. 2-methoxy derivatives) to assess substituent effects .
  • Resistance Profiling : Conduct time-kill curves against methicillin-resistant Staphylococcus aureus (MRSA) with varying concentrations (0.5–64 µg/mL) .

Q. How can environmental fate studies be designed to evaluate the compound’s stability and degradation products?

Methodological Answer:

  • Hydrolytic Stability : Incubate the compound in buffers (pH 4–9) at 25–50°C, analyzing degradation via HPLC-UV. Thiophene oxidation or sulfamoyl cleavage are likely pathways .
  • Photolysis : Expose to UV light (λ = 254 nm) and identify byproducts using HRMS. Compare with computational predictions (e.g., EPI Suite) for ecotoxicity .
  • Biotic Transformation : Use soil microcosms or activated sludge to assess microbial degradation, monitoring metabolites like 2-methoxybenzoic acid .

Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed DMSO concentration ≤1%, consistent cell lines) .
  • Structural Analysis : Compare crystallographic data or molecular docking results to confirm binding interactions. For example, the thiophene methyl group may sterically hinder target binding in certain conformations .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for variables like solvent purity and incubation time .

Methodological Notes

  • Synthetic Challenges : The thiophene moiety may require protection/deprotection strategies during sulfamoylation to prevent side reactions .
  • Data Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring speed) to ensure consistency across labs .
  • Safety Protocols : Refer to SDS guidelines for handling sulfonamide derivatives, including PPE and waste disposal .

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